3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. This compound and its derivatives have shown significant biological activities, including acting as dopamine and serotonin antagonists, making them useful in the development of antipsychotic drugs .
Preparation Methods
The synthesis of 3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves a multi-step procedure. The synthetic route typically includes the following steps:
Formation of the Benzothiazole Core: This step involves the cyclization of appropriate precursors to form the benzothiazole ring.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Pyrimidine Group: The final step involves the attachment of the pyrimidine group to the piperazine ring under specific reaction conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to its biological activities, such as its role as a dopamine and serotonin antagonist.
Medicine: It is investigated for its potential use in the treatment of psychiatric disorders due to its antipsychotic properties.
Mechanism of Action
The mechanism of action of 3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with dopamine and serotonin receptors. By acting as an antagonist at these receptors, the compound can modulate neurotransmitter activity, which is beneficial in the treatment of psychiatric disorders. The molecular targets include dopamine D2 receptors and serotonin 5-HT2A receptors, among others .
Comparison with Similar Compounds
3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Lacks the pyrimidine group but shares the benzothiazole and piperazine moieties.
4-(4,6-Dimethylpyrimidin-2-yl)piperazine: Contains the pyrimidine and piperazine groups but lacks the benzothiazole moiety.
N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)piperazine: A structurally related compound with different biological activities.
The uniqueness of this compound lies in its hybrid structure, which imparts a combination of biological activities not seen in the individual components.
Properties
Molecular Formula |
C17H19N5S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C17H19N5S/c1-12-11-13(2)19-17(18-12)22-9-7-21(8-10-22)16-14-5-3-4-6-15(14)23-20-16/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
AQHZKZYZMOKHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NSC4=CC=CC=C43)C |
Origin of Product |
United States |
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